Thalidomide-PEG5-COOH
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Overview
Description
Thalidomide-PEG5-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach for targeted protein degradation. The compound is designed to facilitate the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG5-COOH involves the conjugation of Thalidomide with a PEG linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the activated Thalidomide and PEG linker.
Conjugation Reaction: The conjugation reaction is carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions: Thalidomide-PEG5-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols. The reactions are carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Thalidomide-PEG5-COOH has a wide range of applications in scientific research, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
The mechanism of action of Thalidomide-PEG5-COOH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The selective degradation of target proteins is achieved through the specific interaction between the Thalidomide-based ligand and cereblon .
Comparison with Similar Compounds
Lenalidomide-PEG5-COOH: Another PROTAC compound with similar structure but different target specificity.
Pomalidomide-PEG5-COOH: Similar to Thalidomide-PEG5-COOH but with enhanced potency and selectivity.
Uniqueness: this compound is unique due to its specific binding affinity to cereblon and its ability to induce selective protein degradation. Compared to similar compounds, it offers a distinct balance of efficacy and selectivity, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O11/c27-20-4-3-19(22(30)25-20)26-23(31)17-2-1-16(15-18(17)24(26)32)37-14-13-36-12-11-35-10-9-34-8-7-33-6-5-21(28)29/h1-2,15,19H,3-14H2,(H,28,29)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYVJWAUFWGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O11 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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